N,N,N-Trimethyl-9H-fluoren-9-aminium iodide
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Overview
Description
N,N,N-Trimethyl-9H-fluoren-9-aminium iodide is a chemical compound with the molecular formula C16H18IN It is a quaternary ammonium salt derived from fluorene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-9H-fluoren-9-aminium iodide typically involves the quaternization of 9H-fluoren-9-amine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-9H-fluoren-9-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can yield fluorenylamines.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamines.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
N,N,N-Trimethyl-9H-fluoren-9-aminium iodide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including as a fluorescent probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-9H-fluoren-9-aminium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group facilitates binding to negatively charged sites on proteins and nucleic acids, influencing their function. The compound’s aromatic structure allows for π-π interactions with other aromatic molecules, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-9H-fluoren-9-aminium: Similar structure but without the iodide ion.
9-Benzyl-N,N,N-trimethyl-9H-fluoren-9-aminium: Contains a benzyl group instead of the iodide ion.
N,N,N-Trimethyl-1-propanaminium iodide: Different alkyl chain length.
Uniqueness
N,N,N-Trimethyl-9H-fluoren-9-aminium iodide is unique due to its specific combination of a quaternary ammonium group and a fluorene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly where specific interactions with biological molecules or unique chemical reactivity are required .
Properties
CAS No. |
193561-52-3 |
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Molecular Formula |
C16H18IN |
Molecular Weight |
351.22 g/mol |
IUPAC Name |
9H-fluoren-9-yl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C16H18N.HI/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16;/h4-11,16H,1-3H3;1H/q+1;/p-1 |
InChI Key |
SRTHEZCSMSAQJC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13.[I-] |
Origin of Product |
United States |
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